2,5-Anhydro-D-glucitol-1,6-diphosphate

描述

属性

CAS 编号 |

4429-47-4 |

|---|---|

分子式 |

C6H14O11P2 |

分子量 |

324.12 g/mol |

IUPAC 名称 |

[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14) |

InChI 键 |

WSMBXSQDFPTODV-UHFFFAOYSA-N |

手性 SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

规范 SMILES |

C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

同义词 |

2,5-anhydro-D-glucitol 1,6-Bis(dihydrogen phosphate); 2,5-Anhydroglucitol 1,6-Bisphosphate; |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Regulatory Landscape of 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

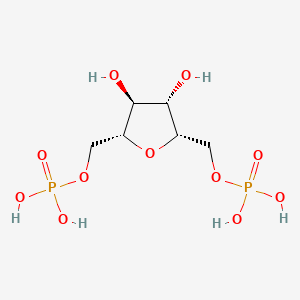

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AG-1,6-P2) is a synthetic sugar diphosphate (B83284) that has garnered interest for its role as a modulator of central carbon metabolism. Structurally analogous to key glycolytic intermediates, this molecule exerts its influence by interacting with critical enzymes in glycolysis and gluconeogenesis, thereby affecting cellular energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and the underlying mechanisms of action of 2,5-AG-1,6-P2. We present available data on its enzymatic interactions, detail generalized experimental protocols for its study, and visualize its role in metabolic pathways. This document aims to serve as a foundational resource for researchers investigating metabolic regulation and exploring novel therapeutic strategies targeting metabolic pathways.

Chemical Structure and Properties

This compound is a furanose ring-containing molecule, which is an analog of fructose-1,6-bisphosphate. The anhydro bridge between C2 and C5 creates a more constrained five-membered ring structure compared to the six-membered pyranose ring of fructose-1,6-bisphosphate.

| Property | Value |

| Molecular Formula | C₆H₁₄O₁₁P₂ |

| Molecular Weight | 324.12 g/mol |

| CAS Number | 4429-47-4 |

| Canonical SMILES | C(C1C(C(C(O1)COP(=O)(O)O)O)O)OP(=O)(O)O |

| InChI Key | RNBGYGVWRKECFJ-ARQDHWQXSA-N |

| Synonyms | 2,5-Anhydro-D-glucitol-1,6-bisphosphate |

Biological Activity and Mechanism of Action

This compound functions as an allosteric modulator of key enzymes in glycolysis and gluconeogenesis. Its primary targets include phosphofructokinase-1 (PFK-1), pyruvate (B1213749) kinase (PK), and fructose-1,6-bisphosphatase (FBPase-1).

Interaction with Phosphofructokinase-1 (PFK-1)

2,5-AG-1,6-P2 is described as an effective competitive inhibitor of phosphofructokinase.[1] It serves as a crucial allosteric regulator of PFK, inducing conformational changes that can enhance substrate binding and catalytic efficiency.[2] However, its activating effect on rat liver PFK-1 is reported to be less potent than that of fructose-2,6-bisphosphate, 2,5-anhydromannitol-1,6-bisphosphate, and fructose-1,6-bisphosphate.[3]

Interaction with Pyruvate Kinase (PK)

This molecule is a limited stimulator of yeast pyruvate kinase.[4] In studies with rat liver pyruvate kinase, 2,5-anhydroglucitol-1,6-P2 was found to be a weak activator.[3]

Interaction with Fructose-1,6-bisphosphatase (FBPase-1)

2,5-anhydroglucitol-1,6-P2 acts as a noncompetitive inhibitor of rat liver fructose (B13574) 1,6-bisphosphatase.[3] This inhibition can potentiate the inhibitory effect of AMP on FBPase-1.[3]

Summary of Enzymatic Interactions

| Enzyme | Organism/Tissue | Effect of 2,5-AG-1,6-P2 | Quantitative Data |

| Phosphofructokinase-1 (PFK-1) | Rat Liver | Activation (weaker than other effectors) | Not available |

| Pyruvate Kinase (PK) | Yeast | Limited stimulation | Not available |

| Pyruvate Kinase (PK) | Rat Liver | Weak activation | Not available |

| Fructose-1,6-bisphosphatase (FBPase-1) | Rat Liver | Noncompetitive inhibition | Not available |

Signaling Pathway Modulation

By targeting key regulatory enzymes, this compound can modulate the flux through glycolysis and gluconeogenesis. Its inhibitory effect on FBPase-1 would favor glycolysis, while its complex effects on PFK-1 and PK suggest a nuanced role in regulating this central metabolic pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively reported. The following sections provide generalized methodologies that can be adapted for its study.

Chemical Synthesis

An alternative approach mentioned in the literature involves the preparation of a similar compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol), from neokestose-1,6-di-phosphate extracted from banana fruit using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[5]

Phosphofructokinase (PFK-1) Activity Assay

The activity of PFK-1 can be measured using a coupled enzyme assay. The production of fructose-1,6-bisphosphate is coupled to its cleavage by aldolase, followed by the conversion of the products by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

MgCl₂

-

KCl

-

ATP

-

NADH

-

Fructose-6-phosphate (substrate)

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Purified PFK-1 enzyme

-

This compound (test compound)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, ATP, NADH, and the coupling enzymes.

-

Add the PFK-1 enzyme to the reaction mixture.

-

To test the effect of 2,5-AG-1,6-P2, add varying concentrations of the compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, fructose-6-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity from the rate of NADH oxidation.

Pyruvate Kinase (PK) Activation Assay

The activity of pyruvate kinase is determined by a coupled enzymatic reaction that measures the rate of pyruvate formation. The pyruvate is then used by lactate (B86563) dehydrogenase (LDH) to oxidize NADH to NAD+, which can be followed by the decrease in absorbance at 340 nm.

Materials:

-

HEPES or Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

KCl

-

ADP

-

Phosphoenolpyruvate (PEP) (substrate)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Purified pyruvate kinase enzyme

-

This compound (test compound)

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, and LDH.

-

Add the pyruvate kinase enzyme to the mixture.

-

To assess the activating effect of 2,5-AG-1,6-P2, add various concentrations of the compound to the reaction mixture.

-

Start the reaction by adding the substrate, PEP.

-

Measure the decrease in absorbance at 340 nm over time.

-

The rate of decrease in absorbance is proportional to the pyruvate kinase activity.

Fructose-1,6-bisphosphatase (FBPase-1) Inhibition Assay

The activity of FBPase-1 can be determined by measuring the rate of inorganic phosphate (B84403) (Pi) released from the substrate, fructose-1,6-bisphosphate.

Materials:

-

HEPES or Tris-HCl buffer (pH 7.5)

-

MgCl₂

-

EDTA

-

Fructose-1,6-bisphosphate (substrate)

-

Purified FBPase-1 enzyme

-

This compound (test compound)

-

Reagents for phosphate detection (e.g., Malachite Green-based assay)

Procedure:

-

Prepare a reaction mixture containing buffer, MgCl₂, and EDTA.

-

Add the FBPase-1 enzyme to the mixture.

-

To determine the inhibitory effect of 2,5-AG-1,6-P2, add different concentrations of the compound to the reaction mixture.

-

Initiate the reaction by adding the substrate, fructose-1,6-bisphosphate.

-

Incubate the reaction for a fixed period at a controlled temperature.

-

Stop the reaction (e.g., by adding a strong acid).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

The enzyme activity is calculated based on the amount of phosphate produced.

Conclusion and Future Directions

This compound presents itself as a valuable tool for probing the regulatory mechanisms of glycolysis and gluconeogenesis. Its ability to interact with PFK-1, pyruvate kinase, and FBPase-1 highlights its potential as a modulator of central carbon metabolism. However, the current body of literature lacks detailed quantitative data on its enzymatic interactions and a standardized protocol for its chemical synthesis. Future research should focus on determining the kinetic parameters (K_i, K_m, IC_50, etc.) of its interactions with its target enzymes to better understand its potency and mechanism of action. Furthermore, the development and publication of a robust and reproducible synthesis protocol would greatly facilitate its accessibility and further investigation by the scientific community. Such studies will be crucial in fully elucidating the therapeutic potential of 2,5-AG-1,6-P2 and its analogs in metabolic diseases and cancer.

References

- 1. scbt.com [scbt.com]

- 2. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s), World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

An In-depth Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, biological role, and relevant experimental methodologies for 2,5-Anhydro-D-glucitol-1,6-diphosphate. This molecule serves as a significant modulator of glycolysis, making it a compound of interest in metabolic research and therapeutic development.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 4429-47-4 | [1][2] |

| Molecular Formula | C₆H₁₄O₁₁P₂ | [1][2] |

| Molecular Weight | 324.12 g/mol | [1][2] |

| IUPAC Name | [(2S,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate (B84403) | |

| Density | ~1.9 g/cm³ | [1] |

| SMILES | C([C@@H]1--INVALID-LINK--COP(=O)(O)O)O">C@HO)OP(=O)(O)O | [1] |

| InChI | InChI=1S/C6H14O11P2/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |

| Storage Conditions | Store at < -15°C, keep container well-closed, under an inert gas (e.g., Argon). | [1] |

Biological Role and Signaling Pathway

This compound is primarily recognized for its role as a modulator of glycolysis, a central pathway for glucose metabolism. It functions as a structural analog of fructose (B13574) 1,6-bisphosphate and exerts its effects by interacting with key regulatory enzymes in the pathway.

-

Inhibition of Phosphofructokinase (PFK): It acts as an effective competitive inhibitor of phosphofructokinase (PFK), the enzyme that catalyzes the committed step of glycolysis: the phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[2] By competing with the natural substrate, it can downregulate the overall glycolytic flux.

-

Activation of Pyruvate (B1213749) Kinase (PK): The compound is a limited stimulator of yeast Pyruvate Kinase (PK).[3] PK catalyzes the final, irreversible step of glycolysis, transferring a phosphate group from phosphoenolpyruvate (B93156) (PEP) to ADP to form pyruvate and ATP. Its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of PK.[3] This dual activity on two key enzymes highlights its complex regulatory role in cellular energy metabolism.

The diagram below illustrates the points of interaction of this compound within the glycolytic pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not commonly published. However, methodologies for studying its biological activity are well-established.

The chemical synthesis of complex phosphorylated carbohydrates like this compound is a multi-step process. While a specific protocol is scarce, a general approach can be inferred from the synthesis of related compounds.[4][5]

-

Scaffold Synthesis: Start with a suitable carbohydrate precursor, such as a protected D-glucose or D-fructose derivative.

-

Cyclization/Anhydro Bridge Formation: Induce the formation of the 2,5-anhydro bridge through chemical manipulation of hydroxyl groups, often involving tosylation or mesylation followed by intramolecular nucleophilic attack.

-

Phosphorylation: Introduce phosphate groups at the C1 and C6 positions. This is typically achieved using a phosphorylating agent like phosphoryl chloride (POCl₃) or a phosphoramidite-based method, which requires careful protection and deprotection of other hydroxyl groups.

-

Purification: The final product must be purified, typically using ion-exchange chromatography, to separate it from reactants and byproducts.

A reported biochemical preparation involved the conversion of neokestose-1,6-di-phosphate from banana fruit using sodium borohydride (B1222165) (NaBH₄) in ammonium (B1175870) hydroxide (B78521) (NH₄OH).

The primary method to characterize the inhibitory or activating effects of this compound is through enzymatic assays of PFK and PK. These are often coupled assays monitored via UV-Vis spectrophotometry.

Protocol for Phosphofructokinase (PFK) Inhibition Assay:

This assay measures PFK activity by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6][7]

-

Reaction Principle:

-

PFK: Fructose-6-Phosphate + ATP → Fructose-1,6-Bisphosphate + ADP

-

Pyruvate Kinase (PK): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Methodology:

-

A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing fructose-6-phosphate, ATP, PEP, NADH, and the coupling enzymes PK and LDH.

-

The reaction is initiated by the addition of PFK.

-

To test for inhibition, varying concentrations of this compound are included in the reaction mixture.

-

The rate of the reaction is determined by measuring the decrease in absorbance at 340 nm using a microplate reader or spectrophotometer. The rate of NADH oxidation is directly proportional to the PFK activity.[6]

-

Protocol for Pyruvate Kinase (PK) Activation Assay:

This assay measures PK activity by coupling the production of pyruvate to the oxidation of NADH.[8][9]

-

Reaction Principle:

-

PK: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP

-

Lactate Dehydrogenase (LDH): Pyruvate + NADH + H⁺ → Lactate + NAD⁺

-

-

Methodology:

-

A reaction mixture is prepared containing PEP, ADP, NADH, and the coupling enzyme LDH.

-

To test for activation, varying concentrations of this compound are added to the mixture.

-

The reaction is started by the addition of the PK enzyme.

-

The rate of decrease in absorbance at 340 nm is monitored. This rate is directly proportional to the activity of PK.[9][10]

-

References

- 1. This compound | 4429-47-4 | MA04555 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Towards Selective Binding to the GLUT5 Transporter: Synthesis, Molecular Dynamics and In Vitro Evaluation of Novel C-3-Modified 2,5-Anhydro-D-mannitol Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assaygenie.com [assaygenie.com]

- 7. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzyme Activity Measurement for Pyruvate Kinase [creative-enzymes.com]

- 9. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

discovery and history of 2,5-Anhydro-D-glucitol-1,6-diphosphate

An In-Depth Technical Guide on the Discovery and History of 2,5-Anhydro-D-glucitol-1,6-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,5-AGDP) is a synthetic sugar analog that has garnered interest in biochemical research due to its structural similarity to fructose-1,6-bisphosphate, a key intermediate in glycolysis. This document provides a comprehensive overview of the discovery, history, and key experimental findings related to 2,5-AGDP. It is intended to serve as a technical resource, summarizing quantitative data, detailing experimental protocols, and visualizing relevant biochemical pathways and experimental workflows.

Discovery and Early History

The exploration of anhydroalditols and their phosphorylated derivatives as tools to probe the mechanisms of carbohydrate-metabolizing enzymes dates back to the mid-20th century. While a definitive singular "discovery" paper for this compound is not readily apparent in the reviewed literature, its emergence is closely tied to the synthesis and study of related compounds aimed at understanding enzyme-substrate interactions.

A pivotal moment in the study of analogous compounds was the work on the synthesis of glucitol-1,6-bis-phosphate and mannitol-1,6-bis-phosphate. These compounds were developed as competitive inhibitors of fructose (B13574) bis-phosphate aldolases, enzymes crucial for glycolysis and gluconeogenesis. The rationale behind their synthesis was to create stable analogs of the natural substrate, fructose-1,6-bisphosphate, to investigate the enzyme's active site and mechanism.

One of the earliest and most significant studies detailing the biochemical activity of 2,5-AGDP was published in 1976 by Wurster, Hess, and Koerner in FEBS Letters. This research established 2,5-AGDP as a limited stimulator of yeast pyruvate (B1213749) kinase.[1] The study was part of a broader investigation into the tautomeric and anomeric specificity of allosteric activators of this enzyme.

Synthesis and Characterization

The synthesis of this compound typically involves the phosphorylation of 2,5-anhydro-D-glucitol. The parent anhydroalditol can be synthesized from various starting materials, including D-glucose derivatives, through a series of chemical transformations.

While the initial synthesis of 2,5-AGDP is not explicitly detailed in the readily available literature, the synthesis of the related glucitol-1,6-bis-phosphate provides a likely analogous methodology. Such syntheses generally involve the protection of hydroxyl groups, phosphorylation of the primary hydroxyls at positions 1 and 6, and subsequent deprotection.

Biochemical Properties and Significance

This compound is primarily recognized for its role as an inhibitor and modulator of key enzymes in carbohydrate metabolism.

Inhibition of Phosphofructokinase

2,5-AGDP is an effective competitive inhibitor of phosphofructokinase (PFK), a key regulatory enzyme in glycolysis.[2] Its inhibitory action stems from its ability to bind to the active site of PFK, mimicking the natural substrate fructose-6-phosphate (B1210287) and the allosteric activator fructose-1,6-bisphosphate, without being able to undergo the subsequent enzymatic reaction.

Modulation of Pyruvate Kinase

As demonstrated by Wurster et al. (1976), 2,5-AGDP acts as a limited stimulator of yeast pyruvate kinase.[1] Pyruvate kinase is another critical regulatory enzyme in glycolysis, and its allosteric activation by fructose-1,6-bisphosphate is a key feed-forward regulatory mechanism. The study of 2,5-AGDP and its analogs has been instrumental in understanding the structural requirements for allosteric activation of this enzyme.

Quantitative Data

The following table summarizes the key quantitative data related to the biochemical activity of this compound.

| Parameter | Enzyme | Organism | Value | Reference |

| Stimulation of Activity | Pyruvate Kinase | Yeast | Limited Stimulator | [1] |

| Inhibition | Phosphofructokinase | Not Specified | Effective Competitive Inhibitor | [2] |

Experimental Protocols

Assay for Pyruvate Kinase Activity (Adapted from Wurster et al., 1976)

This protocol describes a general method for assaying the activity of yeast pyruvate kinase and the effect of allosteric activators like 2,5-AGDP.

Materials:

-

Yeast Pyruvate Kinase

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (B83284) (ADP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Lactate dehydrogenase (LDH)

-

Buffer solution (e.g., Tris-HCl, pH 7.5)

-

This compound solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing buffer, PEP, ADP, NADH, and LDH in a cuvette.

-

Add a specific concentration of the allosteric activator, 2,5-AGDP, to the reaction mixture. For control experiments, omit the activator.

-

Initiate the reaction by adding a small amount of yeast pyruvate kinase.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the pyruvate kinase reaction.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Compare the rates of reaction in the presence and absence of 2,5-AGDP to determine its stimulatory effect.

Visualizations

Glycolytic Pathway and the Role of 2,5-AGDP

References

A Technical Guide to 2,5-Anhydro-D-glucitol-1,6-diphosphate: A Key Modulator of Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a pivotal molecule in the regulation of carbohydrate metabolism. Its significance as a competitive inhibitor of phosphofructokinase (PFK) and a modulator of pyruvate (B1213749) kinase (PK) positions it as a molecule of interest for research in metabolic diseases and oncology. This document details its chemical properties, including its IUPAC name, and outlines methodologies for its synthesis, purification, and analysis. Furthermore, it delves into its biological functions, particularly its role in key signaling pathways, and presents available quantitative data to support further investigation and drug development endeavors.

Chemical Identity and Properties

This compound is a sugar analog that plays a role in cellular signaling and the regulation of glycolysis.[1] Its official IUPAC name is 2,5-anhydro-1,6-di-O-phosphono-D-glucitol .

| Property | Value | Reference |

| IUPAC Name | 2,5-anhydro-1,6-di-O-phosphono-D-glucitol | [2] |

| CAS Number | 4429-47-4 | [3] |

| Molecular Formula | C₆H₁₄O₁₁P₂ | [3] |

| Molecular Weight | 324.12 g/mol | [3] |

| Synonyms | 2,5-Anhydro-D-glucitol-1,6-bisphosphate | N/A |

Biological Significance and Therapeutic Potential

This compound is a notable modulator of glycolysis, a central pathway for energy production in cells. Its primary biological functions include:

-

Inhibition of Phosphofructokinase (PFK): It acts as an effective competitive inhibitor of phosphofructokinase, a key regulatory enzyme in glycolysis.[3] By inhibiting PFK, it can modulate the rate of glucose metabolism.

-

Modulation of Pyruvate Kinase: It is a limited stimulator of yeast pyruvate kinase.[4] Its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of this enzyme.[4]

Given its role in regulating glycolysis, a pathway often dysregulated in cancer, this molecule is a potential drug target.[1] Cancer cells have been observed to have higher concentrations of this molecule compared to normal cells, which is linked to an allosteric change in enzyme activity leading to more rapid glucose metabolism to fuel tumor growth.[1]

Experimental Protocols

Synthesis

Protocol Outline: Preparation from a Natural Source (Adapted)

-

Extraction: Extraction of oligosaccharides from a suitable natural source (e.g., banana fruit) using established methods.

-

Enzymatic Conversion: Treatment of the extracted and purified precursor (e.g., a specific 1,6-di-phospho oligosaccharide) with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alkaline solution (e.g., NH₄OH) to induce the formation of the 2,5-anhydro ring structure.

-

Monitoring: The reaction progress can be monitored using techniques like mass spectrometry to detect the formation of the desired product.

Purification

Purification of the synthesized this compound can be achieved using anion-exchange chromatography, a technique suitable for separating phosphorylated compounds.

Protocol Outline: Anion-Exchange Chromatography

-

Resin Selection: Choose a suitable anion-exchange resin (e.g., a quaternary ammonium-based resin).

-

Column Preparation: Pack a chromatography column with the selected resin and equilibrate it with a low-ionic-strength buffer at a suitable pH.

-

Sample Loading: Load the crude synthesis mixture onto the column. The negatively charged phosphate (B84403) groups of the target molecule will bind to the positively charged resin.

-

Elution: Elute the bound molecules using a salt gradient (e.g., increasing concentration of NaCl). The target compound will elute at a specific salt concentration.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the desired product using an appropriate analytical method.

Analytical Methods

Enzymatic Assays: The concentration and purity of this compound can be determined using coupled enzymatic assays. These assays typically measure the change in NADH concentration spectrophotometrically.

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final product. While specific data for the diphosphate (B83284) is scarce, data for the non-phosphorylated analog, 2,5-anhydro-D-glucitol, is available and can serve as a reference.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the purified compound.

Quantitative Data

Quantitative data on the interaction of this compound with its target enzymes is limited. The following table summarizes the available information, primarily from studies on analogous compounds.

| Parameter | Enzyme | Organism/Tissue | Value/Observation | Reference |

| Inhibition Type | Phosphofructokinase | Not specified | Competitive | [3] |

| Activation | Pyruvate Kinase | Yeast | Limited stimulator | [4] |

Signaling Pathways and Regulatory Mechanisms

This compound exerts its regulatory effects by directly interacting with key enzymes in the glycolytic pathway.

Allosteric Regulation of Glycolysis

The following diagram illustrates the points of regulation in the glycolytic pathway where this compound and its analogs have been shown to have an effect.

Caption: Allosteric regulation of glycolysis by this compound.

Experimental Workflow for Studying Enzyme Inhibition

The diagram below outlines a typical workflow for investigating the inhibitory effect of this compound on phosphofructokinase.

Caption: Workflow for kinetic analysis of PFK-1 inhibition.

Conclusion

This compound is a molecule with significant potential for modulating cellular metabolism. Its role as a competitive inhibitor of PFK makes it a valuable tool for studying the regulation of glycolysis and a potential lead compound for the development of therapeutics targeting metabolic disorders and cancer. Further research is warranted to fully elucidate its mechanism of action, to develop robust and scalable synthesis protocols, and to explore its therapeutic applications in greater detail. This guide provides a foundational resource for researchers and drug development professionals to advance our understanding and utilization of this important metabolic regulator.

References

Technical Guide: 2,5-Anhydro-D-glucitol-1,6-diphosphate

CAS Number: 4429-47-4

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate is a phosphorylated derivative of 2,5-anhydro-D-glucitol, a structural analog of fructose (B13574). This molecule plays a role in cellular metabolism by interacting with key regulatory enzymes in the glycolytic and gluconeogenic pathways. Its structural similarity to fructose-1,6-bisphosphate allows it to act as a modulator of enzymes that utilize this crucial metabolic intermediate. This technical guide provides an in-depth overview of this compound, including its biochemical properties, its role in metabolic regulation, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Biochemical Properties and Metabolic Role

This compound functions as an allosteric effector of several key enzymes in central carbon metabolism. Its primary interactions are with phosphofructokinase-1 (PFK-1), pyruvate (B1213749) kinase, and fructose-1,6-bisphosphatase.

It is known to be a weak activator of phosphofructokinase-1 (PFK-1), the enzyme that catalyzes the committed step of glycolysis.[1] Additionally, it acts as a limited stimulator of yeast pyruvate kinase.[2][3][4] In the context of gluconeogenesis, this compound has been identified as a noncompetitive inhibitor of rat liver fructose 1,6-bisphosphatase.[1] The modulation of these enzymes suggests that this compound can influence the overall flux of both glycolysis and gluconeogenesis.

Interestingly, its analog, 2,5-anhydro-D-mannitol-1,6-bisphosphate, exhibits more potent effects. For instance, the mannitol (B672) analog is a strong activator of rabbit liver pyruvate kinase and a potent inhibitor of rabbit liver fructose 1,6-bisphosphatase.

The unphosphorylated precursor, 2,5-anhydro-D-glucitol, is a known inhibitor of fructose-1,6-bisphosphate aldolase.[5]

Quantitative Data

| Compound | Enzyme | Organism/Tissue | Effect | Quantitative Value (Ki / Ka) |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase | Rabbit Liver | Activation | Apparent Ka = 9.5 ± 0.9 µM |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose 1,6-bisphosphatase | Rabbit Liver | Inhibition | Apparent Ki = 3.6 ± 0.3 µM |

| 2,5-Anhydro-D-glucitol | Fructose-1,6-bisphosphate Aldolase | Not Specified | Inhibition | Ki in the range of 10-3 mM[5] |

| 2,5-Anhydro-D-mannitol | Fructose-1,6-bisphosphate Aldolase | Not Specified | Inhibition | Ki in the range of 10-3 mM[5] |

Experimental Protocols

Synthesis of this compound

A detailed, publicly available protocol for the direct chemical synthesis of this compound is not readily found in the literature. However, a method for the preparation of a related compound, 2,5-anhydro di-(hydrido) di-phosphate di-hydrate mannitol (glucitol), has been described. This method involves the conversion of 1,6-di-phospho neokestose (B12072389) from banana fruit using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[5]

General Steps for the Preparation of the Analog:

-

Extraction of neokestose-1,6-di-phosphate from commercial banana fruit.

-

Conversion of the extracted compound to the 2,5-anhydro derivative using NaBH4 in NH4OH (pH 11.4) over 18 hours.[5]

-

Characterization of the product using negative ion mass spectrometry and inductively coupled mass spectrometry.[5]

For the synthesis of related amino derivatives, such as 6-amino-1,5-anhydro-6-deoxy-D-glucitol, a multi-step process starting from 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been reported.[6]

Enzymatic Assay for Phosphofructokinase-1 (PFK-1) Activity

This protocol is adapted from general PFK-1 activity assays and is designed to evaluate the effect of this compound.

Principle: The activity of PFK-1 is determined using a coupled enzyme assay. PFK-1 converts fructose-6-phosphate (B1210287) and ATP to fructose-1,6-bisphosphate and ADP. The ADP produced is then used in a series of reactions involving pyruvate kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT

-

Fructose-6-phosphate (F6P) solution

-

ATP solution

-

NADH solution

-

Coupling enzymes: Aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase

-

This compound (test compound)

-

Purified PFK-1 enzyme

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, F6P, ATP, NADH, and the coupling enzymes.

-

Add varying concentrations of this compound to the reaction mixture. A control reaction without the test compound should also be prepared.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the purified PFK-1 enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the PFK-1 activity. Calculate the initial velocity of the reaction for each concentration of the test compound.

-

Plot the PFK-1 activity as a function of the this compound concentration to determine its effect (activation or inhibition).

Signaling and Metabolic Pathways

This compound exerts its effects by modulating key regulatory points in glycolysis and gluconeogenesis.

The diagram above illustrates the points of intervention for this compound in the opposing pathways of glycolysis and gluconeogenesis. By weakly activating the glycolytic enzymes PFK-1 and pyruvate kinase, and inhibiting the gluconeogenic enzyme fructose-1,6-bisphosphatase, it can shift the metabolic balance towards glucose breakdown.

Experimental Workflow

The following workflow outlines the general steps for characterizing the effects of this compound on a target enzyme.

This workflow provides a systematic approach to investigating the modulatory effects of this compound on its target enzymes, from initial preparation to final data analysis.

References

- 1. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 4429-47-4 | MA04555 [biosynth.com]

- 6. Activation of muscle phosphofructokinase by fructose 2,6-bisphosphate and fructose 1,6-bisphosphate is differently affected by other regulatory metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Presence of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of 2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP), a fascinating and biologically active phosphorylated sugar analog. While not a mainstream metabolite, AGDP emerges in specific biological contexts, notably as a product of fungal-plant interactions and potentially within cancerous mammalian cells. This document provides a comprehensive overview of its known natural sources, a proposed biosynthetic pathway, and detailed, adaptable protocols for its detection and quantification. The information presented herein is intended to equip researchers with the foundational knowledge and methodologies required to investigate this intriguing molecule and its potential roles in signaling and disease.

Introduction

This compound (AGDP) is a structural analog of fructose-1,6-bisphosphate, a key intermediate in glycolysis. Its unique structure, featuring an anhydro bridge, confers distinct biochemical properties, including the ability to act as a potent enzyme inhibitor. This guide explores the known instances of its natural occurrence, moving beyond its use as a synthetic tool to understand its place in biological systems.

Natural Occurrence of AGDP

The primary documented natural occurrence of AGDP is a result of a sophisticated interplay between a fungus and its plant host.

Fungal-Plant Interactions

The phytopathogenic fungus, Fusarium solani, is a known producer of the precursor molecule, 2,5-Anhydro-D-glucitol (AhG).[1][2] This compound, a phytotoxin, is secreted by the fungus and subsequently absorbed by the host plant's cells. Within the plant's cytoplasm, endogenous glycolytic enzymes, such as hexokinase and phosphofructokinase, recognize AhG as a substrate and phosphorylate it, leading to the formation of AGDP.[1][2] This bioactivation is a crucial step in the toxin's mechanism of action, as AGDP is a potent inhibitor of the plant's fructose-1,6-bisphosphate aldolase, a critical enzyme in glycolysis and the Calvin cycle.[1][2] This inhibition disrupts the plant's primary metabolism, contributing to the pathogenicity of the fungus.

Potential Endogenous Presence in Mammalian Cells

Emerging evidence suggests a potential, albeit less defined, role for AGDP in mammalian systems, particularly in the context of cancer. Some reports indicate that cancer cells may harbor higher concentrations of AGDP compared to their non-cancerous counterparts.[3] This observation has led to the hypothesis that AGDP could be an oncometabolite, although the precise biosynthetic pathway and its functional significance in cancer cell metabolism are still under active investigation.

Biosynthesis and Bioactivation Pathway

The formation of AGDP in nature is a multi-step process that begins with the biosynthesis of its precursor, AhG, by Fusarium solani and culminates in its phosphorylation within the host plant cell.

Quantitative Data

To date, there is a notable absence of published studies providing specific quantitative measurements of AGDP concentrations in biological tissues. While the inhibitory constants (Ki) of AGDP on certain enzymes have been determined, the endogenous levels remain unquantified. The table below summarizes the available inhibitory data.

| Compound | Target Enzyme | Organism/System | Inhibitory Constant (Ki) / I50 | Reference |

| This compound (AGDP) | Fructose-1,6-bisphosphate Aldolase | Plant | 103 µM (Ki) | [1] |

| This compound (AGDP) | Fructose-1,6-bisphosphate Aldolase | Plant | 570 µM (I50) | [1] |

Experimental Protocols

The following protocols are proposed for the extraction and quantification of AGDP from biological samples. These are based on established methods for the analysis of other phosphorylated sugars and may require optimization for specific sample types.

Extraction of AGDP from Plant Tissues

This protocol is adapted from methods for extracting sugar phosphates from plant material.

Materials:

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction buffer: 5% (w/v) perchloric acid (HClO4)

-

Neutralization solution: 5 M K2CO3

-

Centrifuge capable of 15,000 x g and 4°C

-

0.22 µm syringe filters

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh the frozen powder and add 5 volumes of ice-cold 5% perchloric acid.

-

Homogenize the mixture thoroughly and incubate on ice for 30 minutes.

-

Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant, which contains the acid-soluble metabolites.

-

Neutralize the supernatant by slowly adding 5 M K2CO3 while vortexing. Monitor the pH until it reaches 6.5-7.0. The precipitation of KClO4 will be observed.

-

Incubate on ice for 30 minutes to ensure complete precipitation.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet the KClO4.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

The resulting extract is ready for analysis by HPLC-MS/MS.

Quantification of AGDP by HPLC-MS/MS

This proposed method utilizes ion-pair reversed-phase liquid chromatography coupled with tandem mass spectrometry for the sensitive and specific quantification of AGDP.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Reagents:

-

Mobile Phase A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water

-

Mobile Phase B: Acetonitrile

-

AGDP standard (if available) or a closely related internal standard (e.g., 13C-labeled fructose-1,6-bisphosphate)

Procedure:

-

Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample extract.

-

Elute the analytes using a gradient program, for example:

-

0-5 min: 5% B

-

5-15 min: 5% to 50% B

-

15-20 min: 50% B

-

20-21 min: 50% to 5% B

-

21-30 min: 5% B (re-equilibration)

-

-

Set the ESI source to negative ion mode.

-

Monitor for the specific mass transition of AGDP. The precursor ion (m/z) for AGDP is 323.0. The product ions would need to be determined by infusion of a standard, but are expected to include fragments corresponding to the loss of phosphate (B84403) groups (e.g., m/z 243.0, m/z 163.0, m/z 97.0).

-

Quantify the amount of AGDP in the sample by comparing the peak area to a standard curve generated with a known concentration of an AGDP standard or a suitable internal standard.

References

An In-depth Technical Guide on 2,5-Anhydro-D-glucitol-1,6-diphosphate

This guide provides a comprehensive overview of 2,5-Anhydro-D-glucitol-1,6-diphosphate, a significant molecule in biochemical research, particularly for professionals in researcher, scientists, and drug development.

Molecular Profile

This compound is a structural analog of fructose (B13574) 1,6-bisphosphate. Its chemical formula is C₆H₁₄O₁₁P₂.[1][2] The molecular structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 324.12 g/mol | [1][2] |

| Molecular Formula | C₆H₁₄O₁₁P₂ | [1][2] |

| CAS Number | 4429-47-4 | [1][2] |

| Canonical SMILES | C([C@@H]1--INVALID-LINK--COP(=O)(O)O)O">C@HO)OP(=O)(O)O | [2] |

| Physical Description | Not specified in the provided context. | |

| Storage Conditions | Store at < -15°C, keep container well closed, under inert gas (Argon). | [2] |

Biochemical Role and Applications

This compound is primarily recognized for its role as a competitive inhibitor of phosphofructokinase (PFK), a key enzyme in the glycolysis pathway.[1][3][4] This inhibitory action makes it a valuable tool for studying the regulation of glycolysis. It is also a limited stimulator of yeast pyruvate (B1213749) kinase.[5][6]

Its function as a cell signaling molecule involved in the regulation of glycolysis has drawn attention in cancer research.[2] Some studies suggest that cancer cells may have higher concentrations of this molecule, potentially indicating a role in the altered metabolism of tumor cells.[2]

The diagram below illustrates the inhibitory effect of this compound on the glycolysis pathway.

Experimental Protocols

While detailed experimental protocols for the synthesis or application of this compound are not extensively detailed in the provided search results, a method for its preparation from banana fruit has been described.[7] This process involves the conversion of 1,6-di-phospho neokestose (B12072389) to the 2,5 anhydro derivative using sodium borohydride (B1222165) in ammonium (B1175870) hydroxide.[7]

A general workflow for investigating its inhibitory effects on phosphofructokinase is outlined below.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4429-47-4 | MA04555 [biosynth.com]

- 3. This compound(CAS:4429-47-4) – 集麒生物 [jiqibio.com]

- 4. This compound(CAS:4429-47-4) – 欧宝网址入口 生物 [562part.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 丙酮酸激酶刺激剂 | MCE [medchemexpress.cn]

- 7. Preparation of 2,5-anhydro di-(hydrido) di-phosphate di-hydrate Mannitol (Glucitol) from Banana Fruit Yields a Possible Fructose 1,6 Bisphosphate Aldolase Inhibitor(s), World Journal of Food Science and Technology, Science Publishing Group [sciencepublishinggroup.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Quantification of 2,5-Anhydro-D-glucitol-1,6-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AnGDF) is a sugar phosphate (B84403) that acts as a signaling molecule involved in the regulation of glycolysis.[1] It is known to be an effective competitive inhibitor of phosphofructokinase, a key regulatory enzyme in the glycolytic pathway.[2] Furthermore, its analog, 2,5-anhydro-D-mannitol 1,6-bisphosphate, is an excellent allosteric activator of Pyruvate (B1213749) Kinase.[3] Given its regulatory roles, accurate quantification of AnGDF in biological samples is crucial for understanding its physiological and pathological significance, particularly in metabolic diseases and cancer.[1]

These application notes provide a detailed protocol for a coupled enzymatic assay for the quantification of AnGDF. The proposed method is based on the enzymatic dephosphorylation of AnGDF to 2,5-anhydro-D-glucitol, followed by phosphorylation by fructokinase, which is coupled to the oxidation of NADH, allowing for spectrophotometric quantification.

Principle of the Assay

The quantification of AnGDF is achieved through a three-step enzymatic cascade:

-

Dephosphorylation: AnGDF is first dephosphorylated to 2,5-anhydro-D-glucitol by a phosphatase.

-

Phosphorylation: The resulting 2,5-anhydro-D-glucitol is then phosphorylated by fructokinase, producing ADP.

-

Coupled Reaction: The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of AnGDF in the sample.[4]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantification of AnGDF.

Caption: Experimental workflow for AnGDF quantification.

Signaling Pathway Involvement

AnGDF and its analogs are known to interact with key enzymes in the glycolytic pathway, acting as allosteric regulators. The diagram below depicts the interaction of AnGDF analogs with phosphofructokinase-1 (PFK-1) and pyruvate kinase (PK).

References

Application Notes and Protocols for the Analytical Detection of 2,5-Anhydro-D-glucitol-1,6-diphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (2,5-AGDP) is a pivotal signaling molecule involved in the regulation of glycolysis. As an analog of fructose-1,6-bisphosphate, it acts as a competitive inhibitor of phosphofructokinase (PFK) and an allosteric activator of pyruvate (B1213749) kinase (PK), making it a compound of significant interest in metabolic research and drug development.[1][2] Accurate and sensitive detection of 2,5-AGDP is crucial for understanding its physiological roles and for the development of therapeutics targeting metabolic pathways.

These application notes provide detailed protocols for the analytical detection and quantification of 2,5-AGDP using state-of-the-art techniques, including ion chromatography, capillary electrophoresis-mass spectrometry, and an enzymatic assay approach.

Signaling Pathway Involvement of 2,5-AGDP

2,5-AGDP modulates glycolysis by interacting with key regulatory enzymes. It competitively inhibits phosphofructokinase, a rate-limiting enzyme in glycolysis, thereby slowing down the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][3] Conversely, it allosterically activates pyruvate kinase, which catalyzes the final step of glycolysis, the conversion of phosphoenolpyruvate (B93156) to pyruvate.[2][4][5][6]

Analytical Methods for 2,5-AGDP Detection

Several advanced analytical techniques can be employed for the sensitive and specific detection of 2,5-AGDP. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

Ion chromatography is a robust and reliable method for the separation and quantification of charged molecules like sugar phosphates.[7] Pulsed amperometric detection provides high sensitivity for carbohydrates without the need for derivatization.

Experimental Workflow:

Protocol for IC-PAD:

-

Sample Preparation:

-

For biological tissues, homogenize the sample in 80% ethanol.

-

Centrifuge to pellet precipitates and collect the supernatant.

-

To remove proteins from samples like cell lysates or plasma, use Carrez reagents I and II, followed by centrifugation.[8]

-

Filter the final extract through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column.

-

Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297). A typical gradient might start at a low concentration of sodium hydroxide (e.g., 10 mM) and ramp up to a higher concentration, with a concurrent sodium acetate gradient to elute diphosphorylated sugars.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 °C.

-

-

Detection:

-

Detector: Pulsed Amperometric Detector with a gold working electrode.

-

Waveform: A standard carbohydrate waveform should be used.

-

-

Quantification:

-

Prepare a series of 2,5-AGDP standards of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of 2,5-AGDP in the samples by interpolating their peak areas from the calibration curve.

-

Quantitative Data for Analogous Compounds (Fructose-1,6-diphosphate):

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.032 µmol/L | [9] |

| Limit of Quantification (LOQ) | 3.3 µmol/L | [9] |

| Linearity Range | 3.3 - 211.5 µmol/L | [9] |

| Recovery | 99.0% - 100.3% | [9] |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS offers high separation efficiency and selectivity, making it ideal for analyzing complex biological matrices and resolving isomers.[10]

Protocol for CE-MS:

-

Sample Preparation:

-

Extract metabolites from samples using a cold methanol/chloroform/water extraction procedure.

-

Centrifuge to separate the polar (containing sugar phosphates), non-polar, and protein phases.

-

Collect the polar phase and dry it under vacuum.

-

Reconstitute the dried extract in the CE running buffer.

-

-

CE Conditions:

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 80 cm length).

-

Background Electrolyte (BGE): An alkaline buffer such as 20 mM ammonium (B1175870) acetate in 20% methanol, pH 9.5.

-

Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

-

Separation Voltage: -25 to -30 kV.

-

-

MS Conditions:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Mass Analyzer: Time-of-flight (TOF) or Orbitrap for high-resolution mass analysis.

-

Detection: Monitor for the specific m/z of the deprotonated 2,5-AGDP molecule. For confirmation, monitor for characteristic fragment ions in MS/MS mode.

-

Quantitative Data for Sugar Phosphates by CE-MS:

| Parameter | Value | Reference |

| Limit of Detection (LOD) | fmol to low pmol range | [11][12] |

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS)

HILIC is a powerful technique for the separation of polar compounds like sugar phosphates, offering an alternative to ion-exchange chromatography.[13]

Protocol for HILIC-MS:

-

Sample Preparation:

-

Follow the same extraction procedure as for CE-MS.

-

Reconstitute the dried extract in a solvent compatible with the HILIC mobile phase (e.g., 80% acetonitrile).

-

-

HILIC Conditions:

-

Column: A HILIC column with an amide or zwitterionic stationary phase.

-

Mobile Phase A: Water with an additive like ammonium acetate or ammonium formate.

-

Mobile Phase B: Acetonitrile (B52724).

-

Gradient: Start with a high percentage of acetonitrile (e.g., 90%) and decrease it over the run to elute the polar analytes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 30 - 40 °C.

-

-

MS Conditions:

-

Identical to the MS conditions for CE-MS.

-

Quantitative Data for Sugar Alcohols by HILIC-UHPLC-ELSD:

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 30.0 - 45.0 ng | [14] |

| Limit of Quantification (LOQ) | 50.0 - 75.0 ng | [14] |

| Linearity Range | 50.0 - 800.0 ng | [14] |

| Recovery | 92.3% - 107.3% | [14] |

Enzymatic Assay (Conceptual Protocol)

A coupled enzymatic assay could be developed for the high-throughput screening of 2,5-AGDP. This would require a specific enzyme that acts on 2,5-AGDP, such as a specific phosphatase or dehydrogenase.

Principle:

The assay would be based on the enzymatic conversion of 2,5-AGDP, which is coupled to a reaction that produces a detectable signal (e.g., a change in absorbance or fluorescence). For instance, if a specific dehydrogenase exists, the reaction could be coupled to the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.

Conceptual Workflow:

Protocol Outline:

-

Reagent Preparation:

-

Prepare a reaction buffer at the optimal pH for the specific enzyme.

-

Prepare solutions of NAD+ and the specific dehydrogenase.

-

Prepare a series of 2,5-AGDP standards.

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, NAD+ solution, and the sample or standard.

-

Initiate the reaction by adding the dehydrogenase enzyme.

-

Incubate at a controlled temperature (e.g., 37 °C).

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time).

-

Create a standard curve by plotting the reaction rate against the concentration of the 2,5-AGDP standards.

-

Determine the concentration of 2,5-AGDP in the samples from the standard curve.

-

Conclusion

The analytical methods outlined in these application notes provide robust and sensitive options for the detection and quantification of this compound. The choice of method will be dictated by the specific research question, sample complexity, and available resources. Ion chromatography offers a reliable and straightforward approach, while CE-MS and HILIC-MS provide higher sensitivity and specificity for complex biological samples. The conceptual enzymatic assay presents a potential high-throughput method, contingent on the availability of a specific enzyme. These protocols and data will aid researchers in accurately measuring 2,5-AGDP and furthering our understanding of its role in metabolic regulation.

References

- 1. [PDF] The fructose 6-phosphate site of phosphofructokinase. I. Tautomeric and anomeric specificity. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. scbt.com [scbt.com]

- 4. Regulation of yeast pyruvate kinase by ultrasensitive allostery independent of phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The allosteric regulation of pyruvate kinase by fructose-1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ion chromatographic determination of sugar phosphates in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Selective detection of sugar phosphates by capillary electrophoresis/mass spectrometry and its application to an engineered E. coli host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. Development and validation of HILIC-UHPLC-ELSD methods for determination of sugar alcohols stereoisomers and its application for bioconversion processes of crude glycerin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Use of 2,5-Anhydro-D-glucitol-1,6-diphosphate in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Anhydro-D-glucitol-1,6-diphosphate (AGDP) is a structural analog of the key metabolic regulator fructose-1,6-bisphosphate (FBP). Due to its structural similarity, AGDP can interact with several key enzymes in central carbon metabolism, particularly within the glycolysis and gluconeogenesis pathways. This makes it a valuable tool for researchers studying metabolic regulation, enzyme kinetics, and for professionals in drug development targeting metabolic pathways implicated in diseases such as cancer and diabetes.

These application notes provide an overview of the known interactions of AGDP with key metabolic enzymes, protocols for studying these interactions, and a summary of the available quantitative data.

Data Presentation: Quantitative Analysis of AGDP-Enzyme Interactions

The following tables summarize the known quantitative data for the interaction of this compound and its direct precursor with key metabolic enzymes. For comparative purposes, data for its analog, 2,5-Anhydro-D-mannitol-1,6-bisphosphate, is also included where direct data for AGDP is not available.

Table 1: Inhibition Constants (Ki) of AGDP and Related Compounds

| Compound | Enzyme | Organism | Inhibition Type | Ki Value | Citation |

| 2,5-Anhydro-D-glucitol-6-phosphate | Phosphofructokinase (PFK-1) | Rabbit Muscle | Competitive | 0.34 mM | [1] |

| This compound | Fructose-1,6-bisphosphatase (FBPase) | Rat Liver | Noncompetitive | Not Reported | [2][3] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Fructose-1,6-bisphosphatase (FBPase) | Rabbit Liver | Competitive | 3.6 ± 0.3 µM |

Table 2: Activation Constants (Ka) of AGDP and Related Compounds

| Compound | Enzyme | Organism | Effect | Ka Value | Citation |

| This compound | Pyruvate (B1213749) Kinase (PK) | Rat Liver | Weak Activator | Not Reported | [2][3] |

| 2,5-Anhydro-D-mannitol-1,6-bisphosphate | Pyruvate Kinase (PK) | Rabbit Liver | Activator | 9.5 ± 0.9 µM |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways affected by AGDP and a general workflow for its synthesis and use in enzymatic assays.

Experimental Protocols

The following are detailed protocols for assaying the activity of key enzymes that interact with this compound. These protocols are based on established methods and can be adapted for use with AGDP.

Protocol 1: Phosphofructokinase-1 (PFK-1) Inhibition Assay

This assay measures the inhibition of PFK-1 by the precursor of AGDP, 2,5-Anhydro-D-glucitol-6-phosphate, based on a coupled enzyme reaction that monitors the oxidation of NADH.

Materials:

-

Purified PFK-1 enzyme

-

2,5-Anhydro-D-glucitol-6-phosphate (inhibitor)

-

Fructose-6-phosphate (substrate)

-

ATP (substrate)

-

NADH

-

Aldolase

-

Triosephosphate isomerase

-

Glycerol-3-phosphate dehydrogenase

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT, 100 mM KCl

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, fructose-6-phosphate (at a concentration around its Km), ATP (at a non-inhibitory concentration), NADH, aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase.

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of 2,5-Anhydro-D-glucitol-6-phosphate in the assay buffer.

-

Set up Reactions: To the wells of a 96-well plate, add the reagent mix. Then add the different concentrations of the inhibitor. Include a control with no inhibitor.

-

Initiate Reaction: Add the PFK-1 enzyme to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the initial reaction velocity (rate of decrease in absorbance) for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50. The Ki can be determined using a Lineweaver-Burk or Dixon plot.

Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This assay measures the noncompetitive inhibition of FBPase by AGDP by quantifying the production of inorganic phosphate (B84403).

Materials:

-

Purified FBPase enzyme

-

This compound (inhibitor)

-

Fructose-1,6-bisphosphate (substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA

-

Malachite Green Reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at ~620-660 nm

Procedure:

-

Prepare Inhibitor and Substrate Solutions: Prepare serial dilutions of AGDP in the assay buffer. Prepare solutions of fructose-1,6-bisphosphate at various concentrations.

-

Set up Reactions: In the wells of a 96-well plate, add the assay buffer, FBPase enzyme, and the desired concentration of AGDP.

-

Initiate Reaction: Add the fructose-1,6-bisphosphate solution to each well to start the reaction. Incubate at 37°C for a set time (e.g., 15-30 minutes).

-

Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the inorganic phosphate produced.

-

Measure Absorbance: After a short incubation for color development, measure the absorbance at the appropriate wavelength.

-

Data Analysis: Create a standard curve using known concentrations of phosphate. Determine the amount of phosphate produced in each reaction. To determine the Ki for noncompetitive inhibition, plot 1/V₀ versus [I] at different substrate concentrations.

Protocol 3: Pyruvate Kinase (PK) Activation Assay

This assay measures the activation of pyruvate kinase by AGDP using a coupled reaction that monitors the oxidation of NADH.

Materials:

-

Purified Pyruvate Kinase enzyme

-

This compound (activator)

-

Phosphoenolpyruvate (PEP) (substrate)

-

ADP (substrate)

-

NADH

-

Lactate Dehydrogenase (LDH)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing assay buffer, PEP, ADP, NADH, and LDH.

-

Prepare Activator Dilutions: Prepare a serial dilution of AGDP in the assay buffer.

-

Set up Reactions: To the wells of a 96-well plate, add the reagent mix and the different concentrations of AGDP. Include a control with no activator.

-

Initiate Reaction: Add the pyruvate kinase enzyme to each well to start the reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 30°C).

-

Data Analysis: Calculate the initial reaction velocity for each activator concentration. Plot the velocity against the AGDP concentration and fit the data to an appropriate activation model to determine the Ka.

Synthesis of this compound

Proposed Enzymatic Synthesis:

-

Step 1: Phosphorylation of 2,5-Anhydro-D-glucitol to 2,5-Anhydro-D-glucitol-6-phosphate. This can be achieved using a suitable kinase, such as hexokinase, in the presence of ATP. The reaction would need to be optimized for substrate concentration, enzyme concentration, and incubation time.

-

Step 2: Phosphorylation of 2,5-Anhydro-D-glucitol-6-phosphate to this compound. This second phosphorylation step at the C1 position can be catalyzed by phosphofructokinase-1 (PFK-1) using ATP as the phosphate donor.[1]

-

Purification: The final product, AGDP, would need to be purified from the reaction mixture, likely using chromatographic techniques such as ion-exchange chromatography, to separate it from the unreacted starting materials, intermediates, and enzymes.

Note: This proposed synthesis would require significant optimization and validation.

Conclusion

This compound is a valuable molecular tool for probing the intricate regulation of glycolysis and gluconeogenesis. Its ability to interact with key enzymes such as phosphofructokinase-1, fructose-1,6-bisphosphatase, and pyruvate kinase allows researchers to dissect the allosteric control mechanisms of these central metabolic pathways. While quantitative data on its interactions are still emerging, the provided protocols offer a solid foundation for its application in metabolic research and drug discovery. Further studies are warranted to fully elucidate the kinetic parameters of AGDP's interactions and to develop robust synthesis methods.

References

- 1. Mechanism of action of 2,5-anhydro-D-mannitol in hepatocytes. Effects of phosphorylated metabolites on enzymes of carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and allosteric properties of yeast pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tautomeric and anomeric specificity of allosteric activation of yeast pyruvate kinase by D-fructose 1, 6-bisphosphate and its relevance in D-glucose catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,5-Anhydro-D-glucitol Derivatives as Phosphofructokinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphofructokinase (PFK) is a pivotal enzyme in the glycolytic pathway, catalyzing the irreversible phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[1][2][3] This step is a major point of regulation for glycolysis, making PFK a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[4] Molecules that can modulate PFK activity are valuable tools for both basic research and drug development.

This document provides detailed information on 2,5-anhydro-D-glucitol derivatives as inhibitors of phosphofructokinase. While 2,5-Anhydro-D-glucitol-1,6-diphosphate (ADG-1,6-P2) is commercially available and listed as a PFK inhibitor, there is a notable lack of primary scientific literature detailing its specific inhibitory characteristics.[5] However, extensive research has been published on a closely related analog, 2,5-Anhydro-D-glucitol-6-phosphate (ADG-6-P) , establishing it as a competitive inhibitor of PFK.[6]

These application notes will focus on the scientifically validated inhibitory properties of ADG-6-P, while also acknowledging the commercially available diphosphate (B83284) analog. The provided protocols are based on established methodologies for studying PFK inhibition.

Mechanism of Action

2,5-Anhydro-D-glucitol-6-phosphate acts as a competitive inhibitor of phosphofructokinase.[6] As an analog of the substrate fructose-6-phosphate, it binds to the active site of the enzyme, preventing the binding of the natural substrate and thereby inhibiting the enzymatic reaction.[6] The inhibition is specific to the α-D-fructofuranose-6-P analog, highlighting the stereospecificity of the PFK active site.[6]

While some commercial suppliers describe this compound as an "effective competitive inhibitor of phosphofructokinase," this claim is not currently substantiated by available peer-reviewed scientific literature.[5] Another source suggests it may be a limited stimulator of yeast pyruvate (B1213749) kinase, an enzyme further down the glycolytic pathway.[7] Researchers should exercise caution and independently validate the activity of the diphosphate compound.

Data Presentation

The following table summarizes the available quantitative data for the inhibition of rabbit muscle phosphofructokinase by 2,5-Anhydro-D-glucitol-6-phosphate.

| Compound | Enzyme Source | Inhibition Type | Ki (Inhibitory Constant) |

| 2,5-Anhydro-D-glucitol-6-phosphate | Rabbit Muscle | Competitive | 0.34 mM |

| Data sourced from Koerner et al. (1974).[6] |

No peer-reviewed quantitative data (Ki or IC50) is currently available for this compound as a PFK inhibitor.

Experimental Protocols

I. Enzymatic Synthesis of 2,5-Anhydro-D-glucitol-6-phosphate

This protocol is adapted from the method described by Koerner et al. (1974) for the enzymatic phosphorylation of 2,5-anhydro-D-glucitol.[6]

Materials:

-

2,5-Anhydro-D-glucitol

-

ATP (Adenosine triphosphate)

-

Yeast Hexokinase

-

Tris-HCl buffer

-

MgCl₂ (Magnesium chloride)

-

HCl (Hydrochloric acid)

-

Dowex 1-X8 resin (chloride form)

-

Barium chloride

-

Ethanol

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 2,5-anhydro-D-glucitol, a slight molar excess of ATP, and yeast hexokinase in a Tris-HCl buffer (pH 7.5) containing MgCl₂.

-

Incubation: Incubate the reaction mixture at 30°C. Monitor the reaction progress by measuring the decrease in pH, which results from the production of ADP and H⁺.

-

Reaction Termination: Once the reaction is complete (indicated by the stabilization of pH), terminate the reaction by adding perchloric acid to denature the enzyme.

-

Purification:

-

Neutralize the mixture with KOH and remove the potassium perchlorate (B79767) precipitate by centrifugation.

-

Apply the supernatant to a Dowex 1-X8 column (chloride form).

-

Wash the column with water to remove unreacted starting material and salts.

-

Elute the phosphorylated product using a linear gradient of HCl.

-

-

Isolation:

-

Identify the fractions containing the product using a suitable assay (e.g., phosphate (B84403) analysis).

-

Pool the relevant fractions and neutralize them.

-

Precipitate the product as its barium salt by adding barium chloride and ethanol.

-

Collect the precipitate by centrifugation, wash with ethanol, and dry.

-

-

Characterization: Confirm the identity and purity of the synthesized 2,5-Anhydro-D-glucitol-6-phosphate using techniques such as NMR and mass spectrometry.

II. Phosphofructokinase Purification (Partial)

This protocol provides a general method for the partial purification of PFK from rat liver, adapted from established procedures.[8]

Materials:

-

Rat liver tissue

-

Homogenization buffer (e.g., Tris-HCl buffer with EDTA and sucrose)

-

Centrifuge

-

Dialysis tubing

Procedure:

-

Homogenization: Homogenize fresh or frozen rat liver tissue in ice-cold homogenization buffer.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain a crude supernatant containing the cytosolic enzymes.

-

Ammonium Sulfate Precipitation:

-

Slowly add solid ammonium sulfate to the supernatant with constant stirring to achieve a specific saturation level (e.g., 30-50%). This will precipitate many proteins, while leaving PFK in the supernatant.

-

Centrifuge to remove the precipitated proteins.

-

Increase the ammonium sulfate concentration in the supernatant to a higher saturation level (e.g., 50-70%) to precipitate PFK.

-

Collect the PFK-containing precipitate by centrifugation.

-

-

Dialysis: Resuspend the pellet in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Enzyme Activity Assay: Determine the PFK activity and protein concentration of the partially purified enzyme preparation.

III. Phosphofructokinase Inhibition Assay

This is a general coupled-enzyme spectrophotometric assay to determine the inhibitory effect of 2,5-Anhydro-D-glucitol derivatives on PFK activity.[9]

Materials:

-

Partially purified PFK

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0, with MgCl₂)

-

Fructose-6-phosphate (substrate)

-

ATP (co-substrate)

-

NADH

-

Aldolase (coupling enzyme)

-

Triosephosphate isomerase (coupling enzyme)

-

Glycerol-3-phosphate dehydrogenase (coupling enzyme)

-

2,5-Anhydro-D-glucitol-6-phosphate (inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, ATP, and the coupling enzymes.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (2,5-Anhydro-D-glucitol-6-phosphate) to different cuvettes. Include a control with no inhibitor.

-

Enzyme Addition: Add the purified PFK to the cuvettes and incubate for a few minutes to allow for any pre-incubation effects.

-

Reaction Initiation: Start the reaction by adding the substrate, fructose-6-phosphate.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ is coupled to the PFK reaction, and the rate of decrease in absorbance is proportional to the PFK activity.

-

Data Analysis:

-

Calculate the initial velocity (rate of reaction) for each inhibitor concentration.

-

Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) at different fixed inhibitor concentrations (Lineweaver-Burk plot) to determine the type of inhibition and the Ki value.

-

Visualizations

Caption: Inhibition of Phosphofructokinase in the Glycolysis Pathway.

Caption: Workflow for PFK Inhibition Studies.

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]

- 3. Phosphofructokinase (PFK) - Proteopedia, life in 3D [proteopedia.org]

- 4. Genetic alteration in phosphofructokinase family promotes growth of muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]